Lycojapodine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

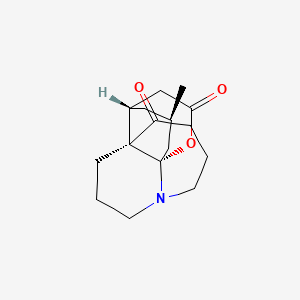

Lycojapodine A is an alkaloid isolated from the club moss Lycopodium japonicum and has been shown to exhibit acetylcholinesterase inhibitory and anti-HIV-1 activity. It has a role as a metabolite, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and an anti-HIV-1 agent. It is an alkaloid, a lactone, a cyclic ketone, a bridged compound and an organic heterotetracyclic compound.

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

Lycojapodine A has demonstrated significant acetylcholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of this enzyme can enhance cholinergic signaling and improve cognitive functions.

- Study Findings : Research indicated that this compound effectively inhibited acetylcholinesterase in vitro, suggesting its potential as a therapeutic agent for cognitive disorders .

Anti-HIV Activity

This compound has shown promising results in combating HIV-1. The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral therapy.

- Mechanism : The anti-HIV activity is believed to be linked to the compound's interference with viral entry or replication processes, although specific mechanisms require further elucidation .

Anticancer Potential

The anticancer properties of this compound are supported by studies demonstrating its cytotoxic effects on various cancer cell lines. For instance, research on related compounds from Lycopodium species has indicated that these alkaloids can induce apoptosis in cancer cells.

- Research Insights : In vitro studies have shown that this compound may trigger apoptotic pathways, leading to increased cell death in cancerous cells .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| PubMed Study (2010) | Inhibited HeLa cell growth; induced apoptosis | Potential chemotherapy agent |

| PMC Article (2014) | Isolated from Lycopodium japonicum; showed acetylcholinesterase inhibition | Neuroprotective applications |

| ACS Publication (2009) | Novel alkaloid with anti-HIV properties | Antiviral drug development |

Análisis De Reacciones Químicas

Structural Characterization of Lycopodine-Type Alkaloids

Lycopodine derivatives share a tetracyclic core structure. Key reactions involve oxidation , reduction , and cyclization processes:

Table 1: Key Functional Group Transformations in Lycopodine Derivatives

Biosynthetic Routes

Lycopodine derivatives arise from L-lysine and acetate units :

-

L-Lysine decarboxylation yields diamine intermediates (e.g., 449 → 451 ) .

-

Aldol condensations between polyketide-derived units (e.g., 461 + 450 → 462 ) form the tetracyclic skeleton .

-

Iminium cyclization and reductive amination finalize the quinolizidine framework .

Table 2: NMR Data for Lycopocarinamine A (1)

| Position | δ<sup>1</sup>H (ppm) | δ<sup>13</sup>C (ppm) | Key Correlations |

|---|---|---|---|

| 1 | 3.24 (td, J = 13.7, 3.4 Hz) | 46.6 | HMBC to C-9, C-13 |

| 6 | 4.70 (s) | 82.2 | NOE to H-5, H-15 |

| 16 | 0.88 (d, J = 6.2 Hz) | 23.4 | Methyl group axial orientation |

Wolff-Kishner Reduction

Biomimetic Cyclization

-

Key Step : Intramolecular aldol condensation of 464 + 465 → 466 .

-

Outcome : Formation of the lycopodine core with stereochemical control at C-12 .

Biological Activity Correlations

While lycopodine derivatives like lycopocarinamine A lack direct cytotoxic data, lycopodine itself inhibits HeLa cell growth via:

Critical Analysis of Unsuccessful Strategies

Propiedades

Fórmula molecular |

C16H23NO3 |

|---|---|

Peso molecular |

277.36 g/mol |

Nombre IUPAC |

(1R,2S,6S,16R)-16-methyl-5-oxa-7-azatetracyclo[5.4.3.32,6.01,6]heptadecane-4,11-dione |

InChI |

InChI=1S/C16H23NO3/c1-11-8-12-9-14(19)20-16(10-11)15(12)5-3-7-17(16)6-2-4-13(15)18/h11-12H,2-10H2,1H3/t11-,12+,15+,16+/m1/s1 |

Clave InChI |

QZNUIODTYIUAMN-KNPMLCFXSA-N |

SMILES isomérico |

C[C@@H]1C[C@H]2CC(=O)O[C@@]3(C1)[C@@]24CCCN3CCCC4=O |

SMILES canónico |

CC1CC2CC(=O)OC3(C1)C24CCCN3CCCC4=O |

Sinónimos |

lycojapodine A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.